molecular formula C15H14N2O4S4 B277013 N-{2-methyl-6-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide

N-{2-methyl-6-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide

Cat. No. B277013
M. Wt: 414.6 g/mol
InChI Key: UECPUFGKLLFABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-methyl-6-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide, also known as NSC-743380, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This molecule has gained attention due to its ability to inhibit the activity of a protein called Hsp90, which is involved in the regulation of many cellular processes.

Mechanism of Action

N-{2-methyl-6-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide works by binding to the ATP binding site of Hsp90, thereby inhibiting its activity. This leads to the degradation of many client proteins that are essential for cancer cell survival. The exact mechanism of action of N-{2-methyl-6-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide is still being studied, but it is believed to involve the induction of cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-{2-methyl-6-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the degradation of several client proteins of Hsp90, including HER2, Akt, and Bcr-Abl. It has also been shown to induce the activation of the heat shock response, which is a cellular stress response that can protect cells from damage.

Advantages and Limitations for Lab Experiments

N-{2-methyl-6-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be effective against a wide range of cancer cell lines. However, there are also some limitations to its use. It has been shown to have off-target effects, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on N-{2-methyl-6-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide. One area of interest is the development of more potent and selective Hsp90 inhibitors. Another area of interest is the study of the combination of N-{2-methyl-6-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, more research is needed to fully understand the mechanism of action of N-{2-methyl-6-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide and its potential off-target effects.

Synthesis Methods

N-{2-methyl-6-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the synthesis of a key intermediate, which is then further modified to produce the final molecule. The synthesis of N-{2-methyl-6-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide has been described in detail in several research articles.

Scientific Research Applications

N-{2-methyl-6-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide has been extensively studied for its potential use in cancer treatment. Hsp90 is known to be overexpressed in many types of cancer, and its inhibition has been shown to cause cancer cell death. N-{2-methyl-6-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide has been shown to be effective against a variety of cancer cell lines in vitro and in vivo.

properties

Molecular Formula

C15H14N2O4S4

Molecular Weight

414.6 g/mol

IUPAC Name

N-[3-methyl-2-(thiophen-2-ylsulfonylamino)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C15H14N2O4S4/c1-11-5-2-6-12(16-24(18,19)13-7-3-9-22-13)15(11)17-25(20,21)14-8-4-10-23-14/h2-10,16-17H,1H3

InChI Key

UECPUFGKLLFABG-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CS2)NS(=O)(=O)C3=CC=CS3

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CS2)NS(=O)(=O)C3=CC=CS3

Origin of Product

United States

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